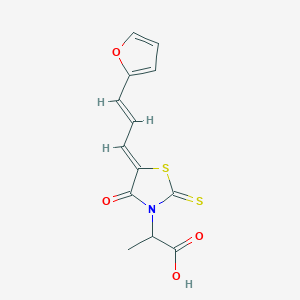
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a nicotinamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. This reaction is known for its mild conditions and high efficiency .
-
Step 1: Synthesis of 2-(thiophen-3-yl)pyridine
Reagents: 3-bromothiophene, 2-pyridylboronic acid
Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C
Reaction: 3-bromothiophene reacts with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-3-yl)pyridine.
-
Step 2: Formation of this compound
Reagents: 2-(thiophen-3-yl)pyridine, nicotinoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C
Reaction: 2-(thiophen-3-yl)pyridine reacts with nicotinoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(thiophen-2-yl)nicotinamide
- N-(pyridin-2-yl)nicotinamide
- N-(pyridin-3-yl)nicotinamide
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
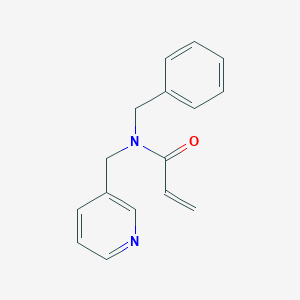
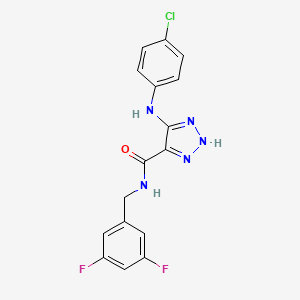
![5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000053.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
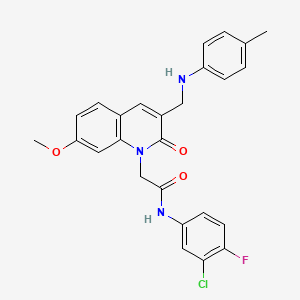
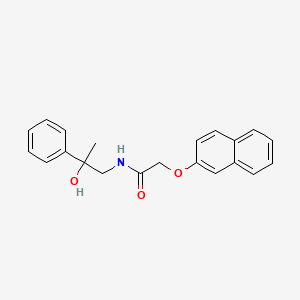
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000058.png)
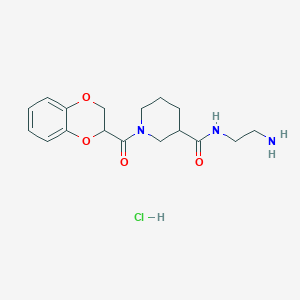
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
